1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chloropyridinyl group, a piperidinyl group, and a phenoxypropanone moiety, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chloropyridinyl Intermediate: This involves the chlorination of pyridine to introduce the chlorine atom at the 3-position.
Coupling with Piperidine: The chloropyridinyl intermediate is then reacted with piperidine to form the 3-chloropyridin-2-yloxy-piperidine intermediate.
Formation of the Final Compound: The intermediate is then coupled with phenoxypropanone under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloropyridinyl position.
Scientific Research Applications
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone: Known for its potential as a cancer treatment.
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone: Another compound with similar structural features.
Uniqueness
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical research.
Biological Activity
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a chloropyridine moiety linked to a piperidine ring via an ether bond, with a phenoxypropanone side chain. Its molecular formula is C21H19ClN2O2, and it has a molecular weight of 366.8 g/mol. The structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, often through enzyme inhibition or receptor modulation. The chloropyridine moiety is known for engaging with enzyme active sites, potentially leading to the inhibition of various biological pathways. The piperidine component enhances binding affinity, which may result in increased specificity towards certain targets.
Neuroprotective Effects
Research into related compounds indicates that they may possess neuroprotective qualities, particularly against neurodegenerative diseases. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels in the brain . This inhibition can lead to increased levels of dopamine and serotonin, potentially alleviating symptoms associated with Parkinson's disease and depression.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Potential Applications
Given its biological activity profile, this compound may hold promise in various therapeutic areas:
Medicinal Chemistry : As a potential drug candidate for anti-inflammatory and neuroprotective therapies.
Pharmaceutical Development : Its unique structure could be leveraged for the design of new drugs targeting specific diseases such as arthritis or neurodegenerative disorders.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-14(24-15-6-3-2-4-7-15)19(23)22-12-9-16(10-13-22)25-18-17(20)8-5-11-21-18/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDVSIVBAOJMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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